Product packaging for 2-Bromo-1-(2,4-dichlorophenyl)propan-1-one(Cat. No.:CAS No. 103175-61-7)

2-Bromo-1-(2,4-dichlorophenyl)propan-1-one

Cat. No.: B169468
CAS No.: 103175-61-7
M. Wt: 281.96 g/mol
InChI Key: KQHLBMVGQBPSMT-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,4-dichlorophenyl)propan-1-one is a privileged chemical scaffold in advanced medicinal chemistry and pharmaceutical research. Its primary research value lies in its role as a key synthetic intermediate for the development of novel nitrogen-bridged heterocycles, specifically a class of compounds known as 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines . These complex heterocyclic systems are synthesized via the condensation of this ketone with functionalized triazoles and are the subject of intensive biological screening . Researchers utilize this compound to generate new chemical entities for in vitro evaluation as potential antibacterial and antifungal agents . Furthermore, its application extends to anticancer research, where specific derivatives built upon this core structure have demonstrated promising activity in antitumor assays, providing valuable lead compounds for further development . The 2,4-dichlorophenyl moiety, activated by the brominated propanone chain, makes this compound a versatile electrophile in heterocyclic synthesis, enabling researchers to explore structure-activity relationships and develop new therapeutic candidates with potentially enhanced efficacy.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrCl2O B169468 2-Bromo-1-(2,4-dichlorophenyl)propan-1-one CAS No. 103175-61-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(2,4-dichlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrCl2O/c1-5(10)9(13)7-3-2-6(11)4-8(7)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHLBMVGQBPSMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Mechanisms of 2 Bromo 1 2,4 Dichlorophenyl Propan 1 One

Nucleophilic Substitution Reactions at the Alpha-Carbon

The presence of a bromine atom on the carbon adjacent to the carbonyl group (the alpha-carbon) renders this position highly susceptible to nucleophilic attack. The electron-withdrawing effect of the adjacent carbonyl group polarizes the carbon-bromine bond, enhancing the electrophilicity of the alpha-carbon and making the bromide ion a good leaving group. savemyexams.com Consequently, this compound readily undergoes nucleophilic substitution reactions with a variety of nucleophiles.

The primary mechanism for nucleophilic substitution at the alpha-carbon of α-haloketones is the bimolecular nucleophilic substitution (SN2) pathway. uci.edu In this concerted mechanism, the incoming nucleophile attacks the electrophilic alpha-carbon from the side opposite to the bromine atom. libretexts.org This backside attack leads to an inversion of stereochemistry if the alpha-carbon is a chiral center. The reaction proceeds through a single transition state where the bond to the nucleophile is forming concurrently as the carbon-bromine bond is breaking. libretexts.org

An alternative pathway can occur under basic conditions through the formation of an enolate intermediate. uci.edulibretexts.org A base can abstract a proton from the carbon alpha to the carbonyl group, forming a nucleophilic enolate. While the primary site of bromination is typically the more substituted alpha-carbon, subsequent reactions can involve this enolate chemistry. libretexts.org

Table 1: Examples of Nucleophiles in SN2 Reactions

Nucleophile ClassExample SpeciesResulting Functional Group
AminesAmmonia (NH₃), Primary Amines (RNH₂)α-Amino ketone
ThiolsThiolates (RS⁻)α-Thio ketone
AlkoxidesMethoxide (CH₃O⁻), Ethoxide (C₂H₅O⁻)α-Alkoxy ketone
CyanideCyanide ion (CN⁻)α-Cyano ketone
HydroxideHydroxide ion (OH⁻)α-Hydroxy ketone

This table is illustrative of potential reactions based on the general reactivity of α-bromoketones.

The rate and feasibility of nucleophilic substitution are significantly influenced by both steric and electronic effects within the molecule.

Electronic Factors: The reactivity of the alpha-carbon is greatly enhanced by powerful electron-withdrawing groups. In 2-Bromo-1-(2,4-dichlorophenyl)propan-1-one, the carbonyl group strongly withdraws electron density, increasing the partial positive charge on the alpha-carbon. This effect is further amplified by the two chlorine atoms on the phenyl ring, which are also electron-withdrawing through induction. This heightened electrophilicity makes the alpha-carbon a prime target for nucleophiles.

Reactivity of the Carbonyl Functional Group

The carbonyl group (C=O) is another key reactive center in the molecule, characterized by an electrophilic carbon atom and a nucleophilic oxygen atom. It primarily undergoes nucleophilic addition and condensation reactions.

The polarized nature of the carbonyl double bond allows for the addition of nucleophiles to the carbonyl carbon. A prominent example of this reactivity is the reduction of the ketone to a secondary alcohol. This transformation can be achieved using hydride-based reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) can attack the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide intermediate yields the corresponding alcohol, 1-(2,4-dichlorophenyl)-2-bromopropan-1-ol. evitachem.com

Condensation reactions involve the reaction of the carbonyl group with a nucleophile, typically a nitrogen-based one, followed by the elimination of a water molecule. For example, this compound can react with primary amines (R-NH₂) to form imines (Schiff bases) or with derivatives of ammonia, such as hydroxylamine (B1172632) (NH₂OH) or hydrazine (B178648) (H₂N-NH₂), to yield oximes and hydrazones, respectively. These reactions are often catalyzed by acid. researchgate.net Mannich-type reactions, involving an amine and another compound with an active hydrogen, are also a possibility for this class of compounds. researchgate.net

Electrophilic Aromatic Substitution on the Dichlorophenyl Moiety

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The feasibility and orientation of such a reaction on the 2,4-dichlorophenyl ring are governed by the electronic properties of the existing substituents.

The dichlorophenyl ring in this compound is generally deactivated towards electrophilic attack. This deactivation stems from the electron-withdrawing nature of all three substituents attached to the ring. wikipedia.org

Substituent Effects:

Chlorine Atoms: Halogens are deactivating due to their strong inductive electron-withdrawal, which reduces the electron density of the ring and makes it less nucleophilic. However, they are ortho, para-directors because they can donate a lone pair of electrons through resonance, which helps stabilize the cationic intermediate (sigma complex) when the attack occurs at these positions. minia.edu.eglibretexts.org

Bromo-propanoyl Group: The acyl group (-CO-CH(Br)CH₃) is a powerful deactivating group due to both inductive and resonance effects, which pull electron density out of the ring. It acts as a meta-director. wikipedia.org

Given these competing influences, predicting the outcome of an SEAr reaction is complex. The ring is strongly deactivated, meaning that harsh reaction conditions (e.g., high temperatures, strong Lewis acid catalysts) would be necessary for any substitution to occur. wikipedia.org If a reaction were forced, the incoming electrophile would be directed to the position that is least deactivated. The position C-5 is ortho to the chlorine at C-4 and meta to the chlorine at C-2 and the acyl group at C-1. The position C-6 is ortho to the acyl group (highly disfavored) and the chlorine at C-2. The position C-3 is meta to the acyl group and the chlorine at C-4, and ortho to the chlorine at C-2. The interplay of these directing effects makes a specific substitution pattern difficult to achieve cleanly.

Table 2: Directing Effects of Substituents on the Phenyl Ring

SubstituentPositionElectronic EffectDirecting Influence
-ClC-2Inductive: Withdrawing; Resonance: DonatingOrtho, Para-directing (Deactivating)
-ClC-4Inductive: Withdrawing; Resonance: DonatingOrtho, Para-directing (Deactivating)
-CO-CH(Br)CH₃C-1Inductive: Withdrawing; Resonance: WithdrawingMeta-directing (Strongly Deactivating)

Role in Organometallic Chemistry and Grignard Reagent Formation

The presence of both a carbonyl group and a labile carbon-bromine bond makes this compound a substrate of significant interest in organometallic chemistry. Its reactions with organometallic reagents, particularly Grignard reagents, are multifaceted.

Grignard reagents (R-MgX) are potent nucleophiles and strong bases that readily react with carbonyl compounds. mnstate.edu The primary reaction pathway involves the nucleophilic addition of the Grignar's carbanionic 'R' group to the electrophilic carbonyl carbon of the ketone. This addition results in the formation of a tertiary alcohol after an acidic workup.

However, the α-bromo substituent introduces alternative reaction pathways. The Grignard reagent can also act as a base, abstracting the acidic α-proton, leading to an enolate intermediate. This enolate can then undergo further reactions. Additionally, nucleophilic substitution at the α-carbon, displacing the bromide ion, can occur, although this is generally less favored for sterically hindered α-bromoketones.

The reaction of this compound with a Grignard reagent is therefore a competitive process between nucleophilic addition to the carbonyl, enolization via deprotonation, and substitution of the bromine. The predominant pathway is influenced by factors such as the structure of the Grignard reagent, the reaction temperature, and the solvent.

Furthermore, this compound can be a precursor for the formation of other organometallic reagents. For instance, reaction with organozinc compounds, often prepared from Grignard reagents and zinc salts, can lead to cross-coupling products. These reactions are valuable for forming new carbon-carbon bonds under specific catalytic conditions.

Table 1: Potential Reactions with Organometallic Reagents

Reagent TypePotential Reaction Pathway(s)Expected Product Type(s)
Grignard Reagent (e.g., CH₃MgBr)Nucleophilic addition to carbonylTertiary alcohol
α-DeprotonationEnolate intermediate
Organozinc Reagent (e.g., ArZnI)Nickel-catalyzed cross-couplingα-Aryl-β-keto-propane

Radical Processes and Their Intermediates

While ionic pathways often dominate the reactivity of α-bromoketones, this compound can also participate in reactions involving radical intermediates. The carbon-bromine bond is relatively weak and can undergo homolytic cleavage under the influence of radical initiators, such as light or heat, or through single-electron transfer (SET) processes with certain metals or organometallic reagents.

Upon cleavage of the C-Br bond, a carbon-centered radical is formed at the α-position. This α-keto radical is stabilized by the adjacent carbonyl group through resonance. The resulting radical intermediate can then undergo various transformations, including:

Hydrogen atom abstraction: The radical can abstract a hydrogen atom from a suitable donor, leading to the debrominated ketone, 1-(2,4-dichlorophenyl)propan-1-one.

Addition to unsaturated systems: The radical can add to alkenes or alkynes, forming a new carbon-carbon bond and generating a new radical species that can propagate a reaction chain.

Coupling reactions: Two radicals can couple to form a dimer.

Photoredox catalysis has emerged as a powerful tool for generating radicals from α-bromoketones under mild conditions. acs.org In such systems, a photocatalyst, upon excitation by visible light, can induce the reduction of the α-bromoketone, leading to the formation of the α-keto radical and a bromide anion. This methodology enables a variety of synthetic transformations that are otherwise difficult to achieve. For instance, the generated radical could be trapped by various radical acceptors to forge new bonds.

Table 2: Potential Radical Reactions and Intermediates

Initiation MethodIntermediate(s)Potential Subsequent Reaction(s)
Photolysis (UV light)α-Keto radical, Bromine radicalHydrogen abstraction, Dimerization
Radical Initiator (e.g., AIBN)α-Keto radicalAddition to π-systems
Photoredox Catalysisα-Keto radical anion, α-Keto radicalCoupling with other radicals

Stereochemical Control in Reactions

The α-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers ((R) and (S)). Consequently, reactions occurring at this center can be subject to stereochemical control, leading to the selective formation of one stereoisomer over another. This is a critical consideration in the synthesis of chiral molecules, particularly for pharmaceutical applications.

Nucleophilic substitution reactions at the α-carbon, where the bromide is replaced by another group, are a prime example of where stereochemistry is crucial. The mechanism of this substitution dictates the stereochemical outcome.

SN2 Mechanism: A bimolecular nucleophilic substitution (SN2) reaction proceeds through a backside attack of the nucleophile on the carbon-bearing the leaving group (bromide). libretexts.orgnumberanalytics.comembibe.com This concerted mechanism results in a complete inversion of the stereochemical configuration at the α-carbon. utexas.eduoregonstate.edu For example, if the (R)-enantiomer of this compound reacts with a nucleophile via an SN2 pathway, the (S)-enantiomer of the product will be formed exclusively.

SN1 Mechanism: A unimolecular nucleophilic substitution (SN1) mechanism involves the formation of a planar carbocation intermediate after the departure of the leaving group. numberanalytics.comoregonstate.edu The nucleophile can then attack this planar intermediate from either face with equal probability, leading to a racemic mixture of both enantiomers.

Given the secondary nature of the α-carbon and the presence of a good leaving group (bromide), the SN2 pathway is generally favored, especially with strong nucleophiles and in polar aprotic solvents. Therefore, reactions involving nucleophilic displacement of the bromine are expected to be highly stereospecific, proceeding with inversion of configuration.

The development of asymmetric catalysts allows for enantioselective transformations. For instance, in the context of cross-coupling reactions with organometallic reagents, chiral ligands can be employed to control the stereochemical outcome, potentially leading to the preferential formation of one enantiomer of the product from a racemic starting material. The Darzens reaction, which involves the formation of an epoxide, can also be performed asymmetrically using chiral auxiliaries on the α-bromo ketone. nih.gov

Table 3: Stereochemical Outcomes of Substitution Reactions

Reaction MechanismStereochemical ResultProduct Configuration (from R-starting material)
SN2Inversion of configurationS-enantiomer
SN1Racemization50% R-enantiomer, 50% S-enantiomer

Derivatization Strategies and Analogue Synthesis

Development of Functionalized Ketones and Propiophenones

The inherent reactivity of the α-bromo ketone moiety in 2-bromo-1-(2,4-dichlorophenyl)propan-1-one is central to its utility in developing more complex functionalized ketones and propiophenones. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, while the carbonyl group can undergo a variety of addition and condensation reactions.

One primary derivatization pathway involves the substitution of the α-bromine atom with various nucleophiles to introduce new functional groups. This can lead to the formation of α-hydroxy, α-alkoxy, or α-amino ketones, significantly expanding the chemical space accessible from the parent compound. For instance, reaction with catechols in the presence of a base can yield 2-hydroxy-2-aryl-1,4-benzodioxanes. researchgate.net

Furthermore, the propiophenone (B1677668) backbone can be modified. Propiophenones, or ethyl phenyl ketones, are a class of aryl ketones that are valuable intermediates in the synthesis of various compounds. wikipedia.org The synthesis of propiophenone derivatives can be achieved through methods like the Friedel-Crafts acylation of an aromatic ring with propanoyl chloride. While this compound is already a propiophenone derivative, further functionalization can occur on the aromatic ring, though this is less common than reactions at the α-position due to the deactivating effect of the dichloro and acyl groups.

The table below summarizes some potential functionalized ketone and propiophenone derivatives that could be synthesized from this compound.

Starting MaterialReagent/ConditionProduct Class
This compoundCatechol, Base1,4-Benzodioxane derivative
This compoundAmineα-Amino ketone derivative
This compoundAlcohol, Baseα-Alkoxy ketone derivative

Synthesis of Chalcone (B49325) Derivatives and Related α,β-Unsaturated Systems

Chalcones, which are 1,3-diphenyl-2-propen-1-ones, represent a significant class of compounds with a broad spectrum of biological activities. scienceopen.com They are characterized by an α,β-unsaturated ketone core, which can be synthesized through the Claisen-Schmidt condensation of an acetophenone (B1666503) with a benzaldehyde (B42025) derivative. nih.govnih.gov

This compound can be a precursor to α-bromo-α,β-unsaturated ketones. google.com The synthesis typically involves a base-mediated elimination of hydrogen bromide from the α-bromo ketone, leading to the formation of a double bond. This reaction creates a highly reactive Michael acceptor, which can then be used in further synthetic steps.

The general strategy for synthesizing chalcone-like structures from this compound would involve a two-step process: first, the dehydrobromination to form the α,β-unsaturated ketone, followed by a reaction that introduces a second aryl group. However, a more direct approach to related structures involves using the parent propiophenone (1-(2,4-dichlorophenyl)propan-1-one) in a Claisen-Schmidt condensation. The resulting chalcone could then be brominated at the α-position if desired.

The table below outlines a general reaction scheme for the formation of related α,β-unsaturated systems.

Reactant AReactant BConditionProduct Type
1-(2,4-Dichlorophenyl)propan-1-oneAromatic AldehydeBase (e.g., NaOH)Chalcone derivative
This compoundBaseEliminationα,β-Unsaturated ketone

These α,β-unsaturated systems are themselves valuable intermediates, as the double bond can undergo various transformations, including hydrogenation, epoxidation, and Diels-Alder reactions.

Preparation of Heterocyclic Scaffolds Utilizing the Compound as a Synthon

The reactivity of this compound makes it an excellent synthon for the construction of various heterocyclic scaffolds. The α-bromo ketone functionality is particularly well-suited for reactions with binucleophilic reagents, leading to the formation of five- or six-membered rings.

A prominent example is the Hantzsch thiazole (B1198619) synthesis, where an α-haloketone reacts with a thiourea (B124793) or thioamide to form a thiazole ring. In this context, this compound can react with thiourea to produce 2-amino-4-(2,4-dichlorophenyl)-5-methylthiazole. This reaction is a cornerstone in the synthesis of many biologically active thiazole derivatives. rsc.org

Similarly, reaction with other binucleophiles can lead to a variety of heterocyclic systems:

Imidazoles: Reaction with amidines.

Oxazoles: Reaction with amides.

Quinoxalines: Condensation with o-phenylenediamines.

The versatility of this synthon is further demonstrated by its use in the synthesis of 1,4-benzodioxanes through reaction with catechols, as mentioned previously. researchgate.net The brominated chalcones derived from this compound can also be used to create heterocyclic systems. wpmucdn.com

The table below provides examples of heterocyclic systems that can be synthesized using this compound.

Binucleophilic ReagentResulting Heterocyclic Scaffold
ThioureaThiazole
AmidineImidazole
o-PhenylenediamineQuinoxaline
Catechol1,4-Benzodioxane

Generation of Advanced Building Blocks for Complex Molecule Construction

Beyond its direct use in the synthesis of final target molecules, this compound serves as a precursor for the generation of more advanced and complex building blocks. These building blocks can then be incorporated into larger molecular architectures, such as natural products or complex drug candidates.

For example, the α,β-unsaturated ketones derived from this compound can participate in Michael additions, allowing for the introduction of a wide range of substituents at the β-position. The resulting 1,5-dicarbonyl compounds are themselves versatile intermediates for the synthesis of various cyclic systems, including pyridines and pyrimidines.

Furthermore, the initial α-bromo ketone can be transformed into other reactive intermediates. For instance, reduction of the ketone to an alcohol followed by protection of the hydroxyl group would yield a building block with a masked hydroxyl functionality and a reactive bromine atom, allowing for selective transformations at different sites of the molecule.

The generation of these advanced building blocks often involves multi-step synthetic sequences, where the initial reactivity of this compound is strategically harnessed to introduce complexity and functionality in a controlled manner.

Structure-Reactivity and Structure-Property Relationship Studies in Derivatives

The derivatization of this compound allows for the systematic study of structure-reactivity and structure-property relationships. By modifying the core structure and evaluating the impact on chemical reactivity and physical properties, researchers can gain insights into the underlying principles governing the behavior of these molecules.

Structure-Reactivity Relationships:

Electronic Effects: The electron-withdrawing nature of the dichlorophenyl group enhances the electrophilicity of the carbonyl carbon and increases the acidity of the α-proton. This influences the rates of both nucleophilic attack at the carbonyl and enolate formation. The introduction of different substituents on the aromatic ring would further modulate these electronic effects.

Steric Effects: The methyl group at the α-position introduces steric hindrance, which can affect the approach of nucleophiles to the carbonyl group and the α-carbon. Comparing the reactivity of this compound to its non-methylated analogue, 2-bromo-1-(2,4-dichlorophenyl)ethanone, can provide insights into the role of steric bulk. nih.gov

Leaving Group Ability: The bromine atom is an excellent leaving group, facilitating nucleophilic substitution reactions. The rate of these reactions is a direct measure of the reactivity at the α-position.

Structure-Property Relationships:

Studies on related chalcone derivatives have shown that the nature and position of substituents on the aromatic rings can significantly influence their biological properties. nih.gov Similar studies on derivatives of this compound would be valuable in guiding the design of new compounds with desired properties.

Advanced Spectroscopic and Structural Characterization of 2 Bromo 1 2,4 Dichlorophenyl Propan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations between nuclei, a complete structural assignment of 2-Bromo-1-(2,4-dichlorophenyl)propan-1-one can be achieved.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

In the ¹H NMR spectrum of this compound, the distinct chemical environments of the protons lead to a characteristic set of signals. The aromatic protons on the dichlorophenyl ring are expected to appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nature of the chlorine and carbonyl substituents. The specific splitting pattern of these aromatic protons will depend on their coupling with adjacent protons.

The proton on the chiral carbon (the carbon bonded to the bromine atom) is expected to resonate as a quartet, due to coupling with the three protons of the adjacent methyl group. This signal would likely appear in the range of 5.0-6.0 ppm, shifted downfield by the electronegative bromine atom and the carbonyl group. The methyl protons, in turn, would appear as a doublet due to coupling with the single proton on the chiral carbon, likely in the more upfield region of 1.8-2.5 ppm.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic-H7.0 - 8.0Multiplet-
CH-Br5.0 - 6.0Quartet~7
CH₃1.8 - 2.5Doublet~7

Carbon-13 NMR (¹³C NMR) Analysis of Carbon Skeleton

The ¹³C NMR spectrum provides a direct map of the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon is the most deshielded and is expected to appear at the lowest field, typically in the range of 190-200 ppm. The aromatic carbons will resonate in the 120-140 ppm region, with the carbons directly attached to the chlorine atoms showing distinct shifts. The chiral carbon bonded to the bromine atom is expected to have a chemical shift in the range of 40-50 ppm, while the methyl carbon will be the most shielded and appear in the upfield region, around 20-30 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O190 - 200
Aromatic-C120 - 140
C-Cl130 - 135
C-Br40 - 50
CH₃20 - 30

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. A cross-peak would be observed between the methine proton (CH-Br) and the methyl protons (CH₃), confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would show a correlation between the methine proton signal and the chiral carbon signal, as well as a correlation between the methyl proton signals and the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. This would be crucial for confirming the connectivity of the propanone chain to the dichlorophenyl ring. For instance, correlations would be expected between the methine proton and the carbonyl carbon, as well as between the aromatic protons and the carbonyl carbon.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study its conformational properties.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent of these would be the strong absorption due to the carbonyl (C=O) group stretching vibration, typically found in the region of 1680-1700 cm⁻¹. The presence of the aromatic ring will give rise to C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The C-Br and C-Cl stretching vibrations are expected at lower frequencies, typically below 800 cm⁻¹.

Table 3: Predicted FT-IR Data for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch>3000Medium
Aliphatic C-H Stretch2850-3000Medium
C=O Stretch1680-1700Strong
Aromatic C=C Stretch1450-1600Medium
C-Cl Stretch600-800Strong
C-Br Stretch500-600Medium

Raman Spectroscopy (FT-Raman)

Raman spectroscopy provides complementary information to FT-IR. While the carbonyl stretch is also observable in the Raman spectrum, it is often weaker than in the FT-IR. Conversely, the symmetric vibrations of the aromatic ring and the C-Cl and C-Br bonds are often strong in the Raman spectrum. This can be particularly useful for confirming the presence and substitution pattern of the dichlorophenyl ring.

Computational-Experimental Correlation of Vibrational Frequencies

The vibrational characteristics of this compound can be meticulously investigated by combining experimental spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy, with theoretical quantum chemical calculations. nih.govnih.gov This correlative approach is essential for the accurate assignment of vibrational modes to specific molecular motions.

Theoretical calculations, typically employing Density Functional Theory (DFT) with basis sets like 6-311+G(d,p), are used to compute the optimized molecular geometry and the harmonic vibrational frequencies in the ground state. nih.govresearchgate.net The calculated frequencies are often systematically scaled to correct for anharmonicity and the limitations of the theoretical model, thereby improving their agreement with experimental data. nih.gov

The vibrational spectrum of this compound is expected to be complex, with characteristic bands arising from its distinct functional groups. Key vibrational modes would include:

Carbonyl (C=O) Stretching: A strong, prominent band in the FTIR spectrum, typically expected in the 1680-1700 cm⁻¹ region for an α-halogenated aryl ketone.

Aromatic C-H Stretching: These vibrations usually appear in the 3000-3100 cm⁻¹ region. nih.gov

Aliphatic C-H Stretching: Vibrations from the propanoyl moiety's methyl and methine groups are expected in the 2850-3000 cm⁻¹ range. nih.gov

Aromatic C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the dichlorophenyl ring.

C-Br and C-Cl Stretching: The carbon-halogen stretching vibrations occur at lower frequencies. The C-Cl stretches for an aromatic chloride are typically found in the 550-750 cm⁻¹ range, while the C-Br stretch would appear at an even lower wavenumber, generally between 500 and 600 cm⁻¹.

By comparing the scaled theoretical frequencies with the experimentally recorded FTIR and FT-Raman spectra, a detailed potential energy distribution (PED) analysis can be performed. researchgate.netnih.gov This allows for the unambiguous assignment of each experimental band to a specific vibrational motion or a combination of motions within the molecule.

Table 1: Expected Vibrational Modes for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Spectroscopic Activity
Aromatic C-H Stretch 3000-3100 FTIR (weak-medium), Raman (medium)
Aliphatic C-H Stretch 2850-3000 FTIR (medium), Raman (medium)
Carbonyl (C=O) Stretch 1680-1700 FTIR (strong), Raman (medium)
Aromatic C=C Stretch 1400-1600 FTIR (medium), Raman (strong)
C-Cl Stretch 550-750 FTIR (strong), Raman (strong)

Electronic Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org The absorption of photons promotes electrons from lower-energy ground states to higher-energy excited states. uzh.ch The chromophores within this compound are the dichlorophenyl ring and the carbonyl group.

The expected electronic transitions for this molecule include:

π → π* Transitions: These high-energy transitions involve the excitation of electrons from the π bonding orbitals of the aromatic ring and the carbonyl double bond to their corresponding antibonding π* orbitals. scribd.com Conjugation between the aromatic ring and the carbonyl group lowers the energy gap, shifting the absorption maximum (λ_max) to longer wavelengths. libretexts.org

n → π* Transitions: This type of transition involves the promotion of a non-bonding electron (from the lone pairs on the carbonyl oxygen) to an antibonding π* orbital of the carbonyl group. scribd.com These transitions are typically lower in energy and intensity than π → π* transitions and appear at longer wavelengths.

For this compound, the primary absorption bands would be associated with the electronic system of the 2,4-dichlorobenzoyl moiety. The presence of the halogen atoms (Cl and Br) acting as auxochromes can cause a bathochromic (red) shift of the λ_max values compared to an unsubstituted acetophenone (B1666503). The choice of solvent can also influence the position of these absorption bands.

Table 2: Expected Electronic Transitions for this compound

Transition Involved Orbitals Expected Wavelength Region
π → π* Aromatic/Carbonyl π to π* Shorter Wavelength UV (around 200-280 nm)

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. chemguide.co.uk For this compound (C₉H₇BrCl₂O), the molecular ion region of the mass spectrum would be highly characteristic due to the isotopic abundances of bromine and chlorine.

Bromine Isotopes: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. chemguide.co.uk

Chlorine Isotopes: Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. chemguide.co.uk

The presence of one bromine and two chlorine atoms results in a distinctive isotopic cluster for the molecular ion (M⁺). The M⁺, M+2, M+4, and M+6 peaks would appear with a predictable intensity ratio, confirming the elemental composition.

The fragmentation of the molecular ion upon electron ionization provides further structural information. chemguide.co.uklibretexts.org Key fragmentation pathways for this compound would likely include:

Alpha-Cleavage: The most common fragmentation for ketones involves the cleavage of bonds adjacent to the carbonyl group.

Loss of the bromoethyl radical (•CH(Br)CH₃) to form the stable 2,4-dichlorobenzoyl cation [C₆H₃Cl₂CO]⁺. This would be a very prominent peak.

Loss of the 2,4-dichlorophenyl radical to form the [CH₃CH(Br)CO]⁺ ion.

Loss of Halogens: Fragmentation involving the loss of a bromine atom (•Br) or a chlorine atom (•Cl) from the molecular ion or subsequent fragment ions is also highly probable. docbrown.info

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment Ion Structure Predicted m/z
[C₆H₃Cl₂CO]⁺ 2,4-Dichlorobenzoyl cation 173/175/177
[M - Br]⁺ [C₉H₇Cl₂O]⁺ 201/203/205
[M - Cl]⁺ [C₉H₇BrClO]⁺ 245/247/249

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions.

A single crystal X-ray diffraction study of this compound would yield precise measurements of its molecular geometry. The data would confirm the covalent framework, including the planarity of the phenyl ring and the geometry around the carbonyl carbon.

Key parameters that would be determined include:

Bond Lengths: C=O, C-C, C-Br, C-Cl, and aromatic C-C bond distances. The C-Br and Cα-C(O) bonds may be influenced by electronic and steric effects.

Bond Angles: Angles around the chiral center (Cα) and the carbonyl carbon, as well as within the aromatic ring.

Torsional Angles: The dihedral angle between the plane of the phenyl ring and the carbonyl group is a critical parameter, indicating the degree of conjugation and steric hindrance.

Since the molecule contains a stereocenter at the second carbon of the propane (B168953) chain, crystallographic analysis of a chiral sample could determine its absolute configuration.

In the solid state, molecules of this compound would be arranged in a specific three-dimensional lattice, stabilized by a variety of intermolecular forces. The analysis of the crystal packing can reveal these interactions, which are crucial for understanding the physical properties of the solid.

Expected intermolecular interactions include:

Halogen Bonding: The electrophilic region on the bromine and chlorine atoms (the σ-hole) could interact with nucleophilic sites, such as the carbonyl oxygen of a neighboring molecule (C-Br···O=C or C-Cl···O=C). rsc.org

Hydrogen Bonding: Weak C-H···O and C-H···Cl hydrogen bonds involving the aromatic and aliphatic C-H donors and the carbonyl oxygen or chlorine acceptors are likely to play a significant role in the crystal packing.

The interplay of these non-covalent interactions dictates the formation of specific supramolecular motifs, such as dimers, chains, or sheets, which constitute the final crystal structure.

Theoretical and Computational Investigations of 2 Bromo 1 2,4 Dichlorophenyl Propan 1 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is widely employed to predict a range of molecular properties with a favorable balance between accuracy and computational cost. DFT calculations for 2-bromo-1-(2,4-dichlorophenyl)propan-1-one serve as the foundation for understanding its geometry, vibrational modes, and electronic behavior. researchgate.net

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule, known as the optimized geometry. This process involves calculating the molecule's energy at various atomic arrangements until the lowest energy conformation is found. For this compound, this optimization would define the precise bond lengths, bond angles, and dihedral (torsional) angles that characterize its structure. Conformational studies would also identify different spatial arrangements (conformers) and their relative stabilities, which are crucial for understanding the molecule's flexibility and interactions.

Table 1: Predicted Geometrical Parameters for this compound (Representative DFT Data)
ParameterAtoms InvolvedPredicted Value
Bond LengthC=O (Carbonyl)~1.21 Å
Bond LengthC-Br~1.95 Å
Bond LengthC-Cl (ortho)~1.74 Å
Bond LengthC-Cl (para)~1.75 Å
Bond AngleC-C(O)-C~118°
Dihedral AngleCl-C-C=OVariable (defines conformation)
Table 2: Predicted Vibrational Frequencies and PED Assignments (Representative DFT Data)
ModePredicted Frequency (cm-1)Primary PED Contribution
ν(C=O)~1690C=O stretch (95%)
ν(C-C)ring~1585Aromatic C-C stretch (80%)
δ(CH3)~1450Methyl C-H bend (75%)
ν(C-Cl)~780C-Cl stretch (85%)
ν(C-Br)~650C-Br stretch (90%)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO represents the ability to donate an electron, while the LUMO's energy indicates the ability to accept an electron. schrodinger.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.netmdpi.com A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state. mdpi.com In this compound, the HOMO is expected to be localized primarily on the electron-rich dichlorophenyl ring, while the LUMO is likely centered on the electron-withdrawing carbonyl group.

Table 3: Predicted Frontier Molecular Orbital Energies (Representative DFT Data)
ParameterPredicted Value (eV)
HOMO Energy-6.85
LUMO Energy-1.90
HOMO-LUMO Gap (ΔE)4.95

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The map illustrates the charge distribution on the molecule's surface using a color spectrum. Electron-rich regions, which are prone to electrophilic attack, are colored red (negative potential), while electron-deficient regions, susceptible to nucleophilic attack, are colored blue (positive potential). researchgate.net Green areas represent neutral potential. For this compound, the MEP map would likely show a region of high negative potential (red) around the carbonyl oxygen atom due to its high electronegativity. Regions of positive potential (blue) would be expected around the hydrogen atoms, while the halogenated phenyl ring would present a more complex surface with varying potentials.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. acadpubl.euuba.ar The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated, with higher E(2) values indicating stronger interactions. This analysis reveals the significance of hyperconjugation and intramolecular charge transfer in stabilizing the molecule. researchgate.net For this compound, significant interactions would be expected between the lone pairs of the oxygen, chlorine, and bromine atoms (donors) and the antibonding orbitals (acceptors) of the carbonyl group and the aromatic ring. nih.gov

Table 4: Significant NBO Donor-Acceptor Interactions and Stabilization Energies (Representative Data)
Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(2) Oπ(Cring-Cring)~15.5
LP(3) Cl (para)π(Cring-Cring)~5.2
π(Cring-Cring)π*(C=O)~20.1

Prediction of Non-Linear Optical (NLO) Properties

Materials with non-linear optical (NLO) properties are of great interest for applications in modern technologies like optical computing and data storage. nih.gov Computational methods can predict a molecule's potential as an NLO material by calculating its first-order hyperpolarizability (β). A large β value is indicative of a strong NLO response. nih.gov Molecules with significant intramolecular charge transfer, often characterized by a low HOMO-LUMO gap and an extended π-conjugated system, tend to exhibit higher hyperpolarizability values. nih.gov The presence of both electron-donating and electron-withdrawing groups can enhance this effect. For this compound, DFT calculations could determine its β value, providing insight into its potential for NLO applications. The calculated value is often compared to that of a standard NLO material like urea for reference. nih.gov

Table 5: Predicted Non-Linear Optical Properties (Representative DFT Data)
ParameterPredicted Value (a.u.)Comparison
First Hyperpolarizability (β)1.5 x 10-30 esu~4.0 times that of urea

Quantum Chemical Descriptors for Local Reactivity (e.g., Fukui Functions, Average Local Ionization Energies)

Quantum chemical calculations are powerful tools for understanding the electronic structure and reactivity of molecules. Descriptors such as Fukui functions and average local ionization energies can pinpoint the most probable sites for electrophilic and nucleophilic attack, providing insights into the molecule's chemical behavior.

Fukui Functions:

The Fukui function, ƒ(r), is a key concept in density functional theory (DFT) that describes the change in electron density at a specific point in a molecule when an electron is added or removed. wikipedia.orgscm.com It helps in identifying the most reactive sites within a molecule. wikipedia.orgscm.com There are three main types of Fukui functions:

ƒ+(r): Describes the reactivity towards a nucleophilic attack (propensity to accept an electron).

ƒ-(r): Describes the reactivity towards an electrophilic attack (propensity to donate an electron).

ƒ0(r): Describes the reactivity towards a radical attack.

For this compound, one would expect the following based on its structure:

The carbonyl carbon is a primary site for nucleophilic attack (high ƒ+ value) due to the electronegativity of the adjacent oxygen atom, which polarizes the C=O bond.

The oxygen atom of the carbonyl group, with its lone pairs of electrons, would be a likely site for electrophilic attack (high ƒ- value).

The aromatic ring, substituted with electron-withdrawing chlorine atoms, would also influence the reactivity. The chlorine atoms and the acyl group deactivate the ring towards electrophilic substitution, but specific positions might still be susceptible to attack, which could be quantified by their ƒ- values. The bromine atom, being a good leaving group, makes the adjacent carbon atom susceptible to nucleophilic substitution.

A hypothetical table of condensed Fukui functions for the key atoms in this compound is presented below to illustrate the expected trends. These values are for illustrative purposes only and would need to be calculated using appropriate quantum chemical software.

AtomHypothetical ƒ+ (for Nucleophilic Attack)Hypothetical ƒ- (for Electrophilic Attack)
Carbonyl CarbonHighLow
Carbonyl OxygenLowHigh
Carbon α to CarbonylModerateLow
BromineLowModerate
Aromatic CarbonsLowModerate (position dependent)

Average Local Ionization Energies (ALIE):

The average local ionization energy is another descriptor used to predict the sites of electrophilic attack. It represents the energy required to remove an electron from a specific point on the molecular surface. Regions with lower ALIE values are more susceptible to electrophilic attack as they represent areas where electrons are less tightly bound. For this compound, the regions around the carbonyl oxygen and potentially the π-system of the dichlorophenyl ring would be expected to have lower ALIE values.

Molecular Dynamics Simulations for Solvation and Conformational Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netnih.gov These simulations can provide detailed insights into the conformational dynamics of a molecule and its interactions with a solvent, which are crucial for understanding its behavior in a solution.

Solvation:

MD simulations can model the solvation of this compound in various solvents. By simulating the molecule in a box of solvent molecules (e.g., water, methanol, or a non-polar solvent), one can study:

Solvation Free Energy: The energy change associated with transferring the molecule from a vacuum to the solvent. This provides information about its solubility.

Radial Distribution Functions: These functions describe the probability of finding solvent molecules at a certain distance from specific atoms of the solute. For instance, one would expect polar solvent molecules to preferentially interact with the polar carbonyl group.

Hydrogen Bonding: If the solvent is protic (like water or alcohols), MD simulations can identify and quantify the formation of hydrogen bonds between the solvent and the carbonyl oxygen of the molecule.

Conformational Dynamics:

This compound has several rotatable bonds, leading to a range of possible conformations. MD simulations can explore the conformational landscape of the molecule by simulating its dynamic movements. Key aspects that can be investigated include:

Dihedral Angle Distributions: The simulation can track the rotation around key bonds, such as the bond connecting the propanone moiety to the dichlorophenyl ring, to identify the most stable (lowest energy) conformations.

Conformational Transitions: The simulations can reveal the energy barriers between different conformations and the timescale of transitions between them.

Influence of Solvent: The presence of a solvent can significantly influence the preferred conformations. MD simulations can elucidate how solvent interactions stabilize or destabilize certain molecular shapes.

A hypothetical data table summarizing the kind of information that could be obtained from an MD simulation of this compound in water is shown below.

Parameter StudiedHypothetical Findings
Solvation
Solvation Free Energy in WaterNegative value, indicating favorable solvation.
Radial Distribution Function (g(r)) for O(carbonyl)...H(water)A sharp first peak at a short distance, indicating strong hydrogen bonding.
Conformational Dynamics
Most Stable Conformation (Dihedral Angle)A specific dihedral angle between the phenyl ring and the carbonyl group would be identified as the most populated, indicating the lowest energy state.
Root Mean Square Fluctuation (RMSF) of AtomsHigher RMSF for the terminal methyl and bromine atoms, indicating greater flexibility compared to the rigid aromatic ring.

Emerging Research Directions and Future Outlook for 2 Bromo 1 2,4 Dichlorophenyl Propan 1 One

Development of Chemo- and Regioselective Synthetic Methods

The primary challenge in synthesizing 2-Bromo-1-(2,4-dichlorophenyl)propan-1-one lies in the precise and selective introduction of the bromine atom at the α-carbon position without initiating unwanted side reactions. Traditional methods for the synthesis of α-bromoketones often involve the reaction of a ketone with a halogen source like elemental bromine. wikipedia.org However, modern research is focused on developing more refined, selective, and environmentally benign methodologies.

Key research areas include:

Organocatalytic Asymmetric Bromination: The development of chiral organocatalysts, such as proline derivatives and C2-symmetric amines, has enabled the enantioselective α-bromination of ketones and aldehydes. rsc.org This approach allows for the synthesis of specific stereoisomers of α-bromoketones, which is crucial for pharmaceutical applications. For this compound, this would mean controlling the chirality at the carbon atom bearing the bromine.

Use of N-Halosuccinimides (NXS): Reagents like N-Bromosuccinimide (NBS) are widely used as effective and easier-to-handle sources of electrophilic bromine. wikipedia.org Research has shown that ketones can be smoothly reacted with NBS in the presence of a catalytic amount of an acid, such as p-toluenesulfonic acid, to yield α-bromoketones in good yields. scirp.orgsemanticscholar.org The use of ionic liquids as recyclable reaction media in these reactions represents a green chemistry approach. scirp.orgsemanticscholar.org

Direct Conversion from Olefins: Another advanced strategy involves the direct conversion of olefins into α-bromo ketones. This can be achieved using systems like o-iodoxybenzoic acid (IBX) and tetraethylammonium bromide, which offers a mild and selective method for this transformation. organic-chemistry.org

These advanced methods offer superior control over the reaction's chemo- and regioselectivity, leading to higher yields and purity of the desired product while minimizing waste.

Synthetic Method Key Reagents/Catalysts Advantages Relevant Findings
Organocatalytic BrominationC2-symmetric diphenylpyrrolidine or imidazolidine catalysts, NBSHigh enantioselectivity (up to 96% ee for aldehydes, 94% ee for ketones) rsc.orgEnables synthesis of specific stereoisomers.
N-Bromosuccinimide (NBS) in Ionic LiquidsNBS, p-toluenesulfonic acid, [bmim]PF6Recyclable reaction media, good yields, high purity scirp.orgsemanticscholar.orgOffers a greener approach to synthesis.
Direct Olefin Conversiono-Iodoxybenzoic acid (IBX), Tetraethylammonium bromide (TBAB)Mild conditions, direct transformation from readily available starting materials organic-chemistry.orgAvoids the need to first synthesize the ketone.
Nickel-Catalyzed Cross-CouplingNiCl2·glyme, chiral ligandsStereoconvergent synthesis, formation of tertiary stereocenters nih.govAllows for the creation of complex α-aryl ketones.

Applications in Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology in chemical manufacturing, offering significant advantages over traditional batch processing, especially for reactions that are hazardous, unstable, or require precise control. vapourtec.comd-nb.inforesearchgate.net The synthesis and application of α-haloketones, including this compound, are particularly well-suited for this technology.

A notable application is the multi-step continuous flow synthesis of chiral α-halo ketones from N-protected amino acids. acs.orgacs.org This process often involves the in-situ generation and immediate use of diazomethane, a toxic and explosive reagent. acs.orgacs.org Flow reactors, such as tube-in-tube systems, allow for the safe generation and consumption of such hazardous intermediates, eliminating the need for their storage and transport. acs.orgamazonaws.com

Advantages of Flow Chemistry for α-Haloketone Synthesis:

Enhanced Safety: Enables the use of hazardous reagents like diazomethane and hydrogen halides by generating them on demand and in small quantities. acs.orgacs.org

Precise Control: Allows for superior control over reaction parameters such as temperature, pressure, and reaction time, which is critical for preventing side reactions and the formation of unstable intermediates. vapourtec.com

Scalability and Reproducibility: Flow processes can be easily scaled up by extending the operation time or by using parallel reactors, ensuring high reproducibility between batches. d-nb.info

Novel Reactivity: Flow conditions can enable reactions that are difficult or impossible to perform in batch reactors, such as the formation of certain α-dibromoketones from unstable lithiated species. vapourtec.com

For a compound like this compound, a continuous flow process could streamline its production, improve safety, and ensure consistent quality, making it more accessible for further synthetic applications. nih.gov

Exploration of Unconventional Reaction Pathways and Catalysis

The reactivity of the C-Br bond and the adjacent carbonyl group in this compound makes it a substrate for a wide array of chemical transformations. fiveable.menih.gov Research is actively exploring novel catalytic systems and unconventional reaction conditions to unlock new synthetic possibilities.

Cross-Coupling Reactions: Nickel-catalyzed asymmetric cross-coupling reactions have been developed to react racemic α-bromoketones with arylmetal reagents (e.g., arylzincs). nih.gov This stereoconvergent process allows for the creation of α-arylated ketones with a tertiary stereocenter under mild conditions, a structure that is challenging to synthesize via other methods. nih.gov

Heterocycle Synthesis: α-Haloketones are cornerstone building blocks for a vast number of heterocyclic compounds. nih.gov The Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-haloketone with a thioamide, is a classic and efficient method for preparing thiazole derivatives. mdpi.com this compound can serve as a precursor to novel thiazoles, imidazoles, and other heterocycles that may have pharmaceutical or material science applications.

Photocatalysis: Visible-light photocatalysis has become a prominent tool in organic synthesis. For α-haloketones, photocatalytic methods have been developed for their synthesis from olefins using a photocatalyst like Ru(bpy)3Cl2 under blue LED irradiation. researchgate.net This approach represents a modern, energy-efficient pathway for their preparation.

The exploration of these pathways expands the synthetic utility of this compound beyond its traditional role as a simple alkylating agent.

Advanced Computational Design for Rational Synthesis and Property Prediction

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental work. For this compound, computational methods can be employed for rational synthesis design and property prediction.

Frontier Molecular Orbital (FMO) Analysis: FMO analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can explain the reactivity and electronic properties of a molecule. nih.gov For an α-bromoketone, such analysis can pinpoint the most electrophilic sites, predicting its reactivity towards nucleophiles and guiding the design of selective reactions.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This is useful for predicting non-covalent interactions and the sites most susceptible to chemical attack.

Reaction Mechanism Simulation: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict product distributions. This allows for the in-silico optimization of reaction conditions (catalyst, solvent, temperature) before performing laboratory experiments, saving time and resources.

By applying these computational tools, researchers can gain a deeper understanding of the intrinsic properties of this compound, enabling a more rational approach to the design of new synthetic routes and the prediction of its potential applications. nih.govnobelprize.org

Investigation into its Role in Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The structural features of this compound suggest its potential as a building block in supramolecular assemblies.

Halogen Bonding: The bromine and chlorine atoms on the molecule can act as halogen bond donors. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site (e.g., a lone pair on a nitrogen or oxygen atom). This interaction is increasingly being used as a tool for the rational design and construction of complex supramolecular architectures in crystal engineering.

π-Stacking: The dichlorophenyl ring provides a platform for π-π stacking interactions with other aromatic systems. These interactions are fundamental in the self-assembly of many organic molecules.

Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor, allowing the molecule to participate in hydrogen-bonded networks.

The interplay of these different non-covalent forces could allow this compound to form well-defined one-, two-, or three-dimensional structures in the solid state. Investigating its crystal structure and co-crystallization with other molecules could reveal novel self-assembly motifs and lead to the development of new materials with tailored properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-1-(2,4-dichlorophenyl)propan-1-one?

  • Methodology : A common approach involves bromination of the corresponding propan-1-one precursor using reagents like N-bromosuccinimide (NBS) under acidic conditions. For example, bromination of 1-(2,4-dichlorophenyl)propan-1-one with NBS in acetic acid at 60–80°C yields the target compound. Reaction progress can be monitored via TLC, and purification is typically achieved via column chromatography using silica gel and a hexane/ethyl acetate eluent .
  • Key Variables : Solvent polarity, reaction temperature, and stoichiometric ratios of brominating agents significantly influence yield. Contamination by dibrominated by-products can occur if excess NBS is used .

Q. How can the compound be characterized using X-ray crystallography?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical for determining bond lengths, angles, and crystal packing. For structurally similar brominated ketones (e.g., 2-bromo-1-(4-methylphenyl)propan-1-one), monoclinic systems (space group P2₁/c) are observed, with Br–C bond lengths averaging 1.93 Å and C=O bonds at 1.21 Å. Data collection at 305 K with Cu-Kα radiation (λ = 1.54178 Å) and refinement using SHELXL-97 are standard protocols .
  • Challenges : Crystal quality is highly sensitive to solvent choice during recrystallization. Dichloromethane/hexane mixtures often yield suitable crystals for analysis .

Q. What safety protocols are essential for handling this compound?

  • Guidelines : The compound is harmful if inhaled, ingested, or absorbed through skin. Use fume hoods, nitrile gloves, and lab coats. Storage should be in amber glass containers at 2–8°C under inert gas (e.g., argon) to prevent degradation. Waste disposal must comply with EPA guidelines for halogenated organics .

Advanced Research Questions

Q. How do electronic effects of the 2,4-dichlorophenyl group influence reactivity in nucleophilic substitutions?

  • Analysis : The electron-withdrawing Cl substituents on the phenyl ring enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. Comparative studies with 4-methoxyphenyl analogs (electron-donating groups) show reduced reactivity in SN₂ reactions, confirming the role of substituent effects. Computational studies (DFT) can quantify charge distribution differences .
  • Contradictions : While Cl groups generally increase reactivity, steric hindrance from ortho-substituents (e.g., 2-chloro) may reduce reaction rates, as seen in kinetic studies of similar bromoketones .

Q. How can discrepancies in reported reaction yields be resolved?

  • Troubleshooting : Variations in yields (e.g., 40–75%) may arise from trace moisture in solvents, which hydrolyzes the bromoketone to carboxylic acid by-products. Rigorous drying of reagents (e.g., molecular sieves in THF) and inert reaction conditions (N₂/Ar atmosphere) are recommended. GC-MS or HPLC-MS can identify hydrolytic degradation products .
  • Case Study : A 2024 study noted a 30% yield drop when NaOMe replaced NaOEt in alkoxylation reactions, attributed to incomplete deprotonation of the nucleophile .

Q. What computational methods are suitable for modeling the compound’s electronic properties?

  • Approach : Density Functional Theory (DFT) with B3LYP/6-311G(d,p) basis sets effectively predicts molecular electrostatic potential (MEP) surfaces and frontier molecular orbitals (HOMO/LUMO). For example, MEP analysis of 2-bromo-1-(4-methylphenyl)propan-1-one reveals electron-deficient regions at the carbonyl carbon and bromine atom, aligning with experimental reactivity trends .
  • Validation : Compare computed IR spectra with experimental data; discrepancies >5% in C=O stretching frequencies (∼1700 cm⁻¹) suggest model inaccuracies .

Notes

  • Always cross-validate computational models with experimental data (e.g., XRD, IR).
  • For advanced synthesis, consider regioselective bromination strategies to minimize by-products.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.